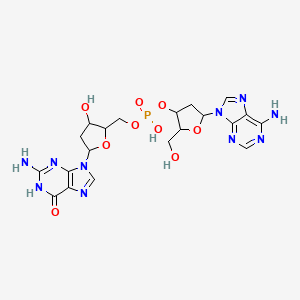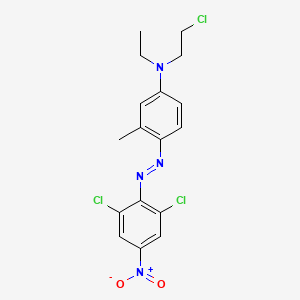
Deoxyadenylyl-(3'-5')-deoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxyadenylyl-(3’-5’)-deoxyguanosine is a dinucleoside monophosphate composed of two nucleosides, deoxyadenosine and deoxyguanosine, linked by a phosphodiester bond between the 3’ hydroxyl group of deoxyadenosine and the 5’ hydroxyl group of deoxyguanosine. This compound is a key structural component of DNA, playing a crucial role in the storage and transmission of genetic information.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deoxyadenylyl-(3’-5’)-deoxyguanosine typically involves the protection of the hydroxyl groups of the nucleosides, followed by the formation of the phosphodiester bond. One common method is the use of phosphoramidite chemistry, where protected deoxyadenosine and deoxyguanosine are activated with a phosphoramidite reagent and then coupled under mild acidic conditions to form the desired dinucleoside monophosphate .
Industrial Production Methods
Industrial production of deoxyadenylyl-(3’-5’)-deoxyguanosine often employs automated DNA synthesizers, which use solid-phase synthesis techniques. These machines sequentially add nucleotides to a growing chain, ensuring high efficiency and purity. The process involves cycles of deprotection, coupling, capping, and oxidation steps to achieve the final product .
化学反応の分析
Types of Reactions
Deoxyadenylyl-(3’-5’)-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The nucleobases can be oxidized to form modified bases.
Reduction: Reduction reactions can alter the nucleobases or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the nucleobases
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like ammonia or thiols can be employed under basic conditions
Major Products Formed
The major products of these reactions include various modified nucleosides and nucleotides, which can have significant biological implications .
科学的研究の応用
Deoxyadenylyl-(3’-5’)-deoxyguanosine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of DNA.
Biology: It serves as a substrate in enzymatic studies, particularly those involving DNA polymerases and nucleases.
Medicine: It is utilized in the development of nucleic acid-based therapeutics and diagnostics.
Industry: It is employed in the synthesis of oligonucleotides for various biotechnological applications .
作用機序
The mechanism of action of deoxyadenylyl-(3’-5’)-deoxyguanosine involves its incorporation into DNA, where it participates in the formation of the double helix structure. The molecular targets include DNA polymerases, which recognize and incorporate this compound during DNA replication. The pathways involved are those of nucleotide metabolism and DNA synthesis .
類似化合物との比較
Similar Compounds
- Deoxyadenylyl-(3’-5’)-deoxythymidine
- Deoxyadenylyl-(3’-5’)-deoxycytidine
- Deoxyguanylyl-(3’-5’)-deoxyadenosine
Uniqueness
Deoxyadenylyl-(3’-5’)-deoxyguanosine is unique due to its specific base pairing properties and its role in forming stable DNA structures. Compared to other dinucleoside monophosphates, it has distinct chemical reactivity and biological functions .
特性
分子式 |
C20H25N10O9P |
|---|---|
分子量 |
580.4 g/mol |
IUPAC名 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O9P/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33) |
InChIキー |
HCGVHZGSMKEALA-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)




![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)
![3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine](/img/structure/B12064667.png)
![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)
![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)

